molecular formula C26H28N4O5 B1225007 (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Cat. No.: B1225007
M. Wt: 476.5 g/mol
InChI Key: QFOLMPFZCVBCTJ-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a furan ring, a nitrophenyl group, and a dimethylamino propyl chain, making it a versatile candidate for research in chemistry, biology, and medicine.

Scientific Research Applications

(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The dimethylamino propyl chain is then attached via nucleophilic substitution, and the final step involves the formation of the formamido group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.

    Substitution: Nucleophilic reagents such as sodium hydride or lithium aluminum hydride are employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Radical-triggered translocation compounds: Molecules that undergo similar chemical transformations.

Uniqueness

(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H28N4O5/c1-18-8-10-19(11-9-18)25(31)28-23(26(32)27-14-5-15-29(2)3)17-22-12-13-24(35-22)20-6-4-7-21(16-20)30(33)34/h4,6-13,16-17H,5,14-15H2,1-3H3,(H,27,32)(H,28,31)/b23-17-

InChI Key

QFOLMPFZCVBCTJ-QJOMJCCJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCN(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.